molecular formula C17H19N3O2 B2629622 2-{[[(4-Methylbenzyl)amino](phenylimino)methyl]amino}acetic acid CAS No. 338400-46-7

2-{[[(4-Methylbenzyl)amino](phenylimino)methyl]amino}acetic acid

Cat. No. B2629622
M. Wt: 297.358
InChI Key: CLFKRLIYNULMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Again, without specific information on the compound, I’m unable to provide an analysis of its chemical reactions .

Scientific Research Applications

  • Enhanced Pseudocapacitance Performance : A study by Kowsari et al. (2019) focused on synthesizing derivatives of phenylglycine, including 2-[(4-methylbenzoyl)amino]phenyl acetic acid. These derivatives were used to improve the electrochemical properties of poly ortho aminophenol films, which showed promise as electrodes for supercapacitors due to their high specific capacitance (Kowsari et al., 2019).

  • Photocatalysis in Organic Synthesis : Hopfner et al. (2002) demonstrated the use of derivatives of this chemical compound in semiconductor photocatalysis for synthesizing unsaturated N-phenyl-alpha-amino esters. This process involves silica-supported cadmium sulfide and has potential applications in chemical synthesis (Hopfner et al., 2002).

  • Study of Molecular and Crystal Structures : Research by Burns and Hagaman (1993) included an analysis of similar compounds, such as 2-amino-2-(2-fluorophenyl)acetic acid, providing insights into their molecular and crystal structures. This study contributes to the understanding of the structural properties of related amino acids (Burns & Hagaman, 1993).

  • Synthesis and Characterization of Schiff Base Ligands : Ikram et al. (2015) synthesized Schiff base ligands using an amino acid, which were then reacted with metal ions to produce complexes. These complexes were studied for their antioxidant properties and xanthine oxidase inhibitory activities, indicating potential pharmaceutical applications (Ikram et al., 2015).

  • Chemical Synthesis and Antimicrobial Activity : Gein et al. (2018, 2020) explored the synthesis of certain derivatives and their antimicrobial activities. This research contributes to the development of new compounds with potential use in medical applications (Gein et al., 2018), (Gein et al., 2020).

properties

IUPAC Name

2-[[N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-7-9-14(10-8-13)11-18-17(19-12-16(21)22)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFKRLIYNULMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C(NCC(=O)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[[(4-Methylbenzyl)amino](phenylimino)methyl]amino}acetic acid

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